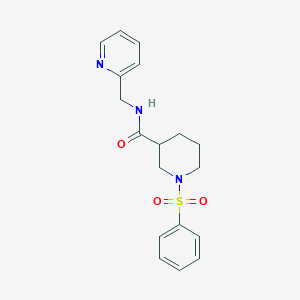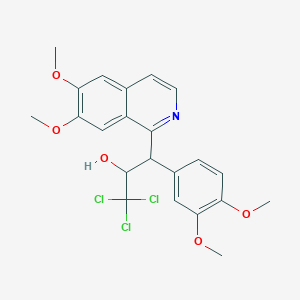
1-(phenylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
1-(phenylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SMR000081792, also known as CBKinase1_011560 or 1-(phenylsulfonyl)-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, is a complex compound with multiple potential targets. The primary target of this compound is the molecular chaperone DnaK . DnaK plays a crucial role in various cellular processes, including protein folding, disaggregation, and degradation .
Mode of Action
The compound interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that contribute to antibiotic resistance and tolerance . By targeting DnaK, SMR000081792 disrupts the process of biofilm formation, thereby enhancing the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
It is known that dnak, the target of this compound, is involved in the heat shock response and the regulation of the hsp70 molecular chaperone system . By inhibiting DnaK, SMR000081792 likely affects these pathways and their downstream effects.
Result of Action
The primary result of SMR000081792’s action is the inhibition of biofilm formation by S. aureus . This inhibition increases the susceptibility of S. aureus to antimicrobial agents, potentially making treatments more effective
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-8-4-5-11-19-16)15-7-6-12-21(14-15)25(23,24)17-9-2-1-3-10-17/h1-5,8-11,15H,6-7,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCAXBWQIGHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)phenyl]-N-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4203620.png)
![3-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE](/img/structure/B4203632.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4203637.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4203644.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4203649.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4203657.png)
![1-[2-methyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4203659.png)
![N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B4203660.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4203673.png)
![ethyl 1-{4-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4203678.png)
![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4203689.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B4203695.png)

